Ethyl 3-hexenoate, also known as ethyl hex-3-enoate, is an organic compound classified as a fatty acid ester. It has the chemical formula and a molecular weight of approximately 142.20 g/mol. This compound is primarily derived from the esterification of 3-hexenoic acid with ethanol, resulting in a colorless liquid with a fruity aroma, often associated with various flavor profiles in food products .
These reactions are significant in both synthetic organic chemistry and industrial applications .
The synthesis of ethyl 3-hexenoate is primarily achieved through the following methods:
Ethyl 3-hexenoate finds applications across various fields:
Research on ethyl 3-hexenoate's interactions primarily focuses on its metabolic pathways and potential effects on cellular processes. While specific interaction studies are sparse, its involvement in lipid metabolism suggests it may interact with various enzymes and metabolic pathways related to fatty acids .
Ethyl 3-hexenoate shares similarities with several other fatty acid esters. Below is a comparison highlighting its uniqueness:
Compound Name | Chemical Formula | Key Characteristics |
---|---|---|
Ethyl Hexanoate | A saturated fatty acid ester with a milder aroma. | |
Ethyl Butyrate | Known for its pineapple-like scent; shorter carbon chain. | |
Ethyl Acetate | Widely used solvent; has a sweet smell but less fruity than ethyl 3-hexenoate. | |
Methyl Hexanoate | Similar structure but with a methyl group instead of ethyl; different sensory properties. |
Ethyl 3-hexenoate is unique due to its unsaturation at the third carbon position, contributing to its distinctive fruity aroma compared to other esters that may have more neutral or different scent profiles .
Ethyl 3-hexenoate (CAS 2396-83-0), an unsaturated ester with the molecular formula C₈H₁₄O₂, was first synthesized in the mid-20th century as part of efforts to characterize flavor compounds in natural products. Early preparation methods involved esterification of 3-hexenoic acid with ethanol using dicyclohexylcarbodiimide as a coupling agent. Its discovery in natural sources, such as pineapple, melon, and passion fruit, followed later through gas chromatography-mass spectrometry (GC-MS) analysis of volatile organic compounds. By the 1970s, it was recognized as a key contributor to the fruity aroma profiles of these foods, leading to its adoption in flavor and fragrance industries.
Property | Value | Source |
---|---|---|
Molecular Weight | 142.20 g/mol | |
Boiling Point | 63–64°C (12 mmHg) | |
Density | 0.896 g/mL at 25°C | |
Refractive Index | 1.426 | |
Odor Profile | Fruity, pineapple, green |
In organic chemistry, ethyl 3-hexenoate serves as a model compound for studying esterification and transesterification reactions. Its α,β-unsaturated structure (CH₂=CH–COO–C₂H₅) enables participation in conjugate additions and cycloadditions, making it valuable for synthesizing complex molecules. For example, lipase-catalyzed reactions using Candida antarctica lipase B have been optimized for its production, highlighting its role in green chemistry.
In food science, ethyl 3-hexenoate is prized for its role in flavor formulations. It contributes to the aroma of pineapple (17.34 µg/kg in Smooth Cayenne varieties), apple, and guava, with odor activity values (OAVs) exceeding 2.9 in pulp and core tissues. Its synthetic counterpart is widely used to enhance tropical fruit flavors in beverages, candies, and dairy products.
Source | Concentration (µg/kg) | Reference |
---|---|---|
Pineapple pulp | 5.81–17.34 | |
Passion fruit juice | 78.06 | |
Kiwifruit | Trace amounts |
Recent studies focus on sustainable production and advanced analytical methods:
Method | Catalyst/Agent | Yield/Time | Source |
---|---|---|---|
Ultrasound-assisted | Lipase B (Novozym 435) | 94% in 40 min | |
Microbial fermentation | Saccharomyces cerevisiae | 3.05 g/L | |
Pyrolysis | Acetate derivatives | 65–78% |
Ethyl 3-hexenoate possesses the molecular formula C₈H₁₄O₂, representing a compound with eight carbon atoms, fourteen hydrogen atoms, and two oxygen atoms [1] [2] [3]. The structural representation reveals an unsaturated fatty acid ethyl ester characterized by the presence of a carbon-carbon double bond at the third position of the hexanoic acid chain [1] [4]. The compound exhibits a molecular weight of 142.20 grams per mole [3] [5], distinguishing it from its saturated counterpart through the presence of the alkene functionality.
The structural framework consists of a six-carbon carboxylic acid chain with an ethyl ester group attached to the carboxyl carbon [1] [6]. The double bond is positioned between the third and fourth carbon atoms of the hexanoic acid backbone, creating the characteristic unsaturated nature of this ester [7] [8]. The simplified molecular structure can be represented by the SMILES notation CCOC(=O)CC=CCC, which illustrates the connectivity pattern of atoms within the molecule [1] [3].
According to International Union of Pure and Applied Chemistry nomenclature standards, the compound is systematically named ethyl hex-3-enoate [1] [8]. This designation follows the standard ester naming convention where the alkyl group from the alcohol component is named first, followed by the carboxylate portion derived from the carboxylic acid [2] [3]. The "hex" prefix indicates the six-carbon chain length of the fatty acid component, while "3-ene" specifies the location and nature of the double bond [7] [8].
Alternative International Union of Pure and Applied Chemistry accepted names include ethyl (E)-hex-3-enoate when specifically referring to the trans geometric isomer [3] [5]. The systematic nomenclature clearly distinguishes this compound from other hexenoate isomers by precisely identifying the position of the double bond within the carbon chain [1] [6]. Traditional nomenclature may refer to this compound as 3-hexenoic acid ethyl ester, emphasizing its derivation from 3-hexenoic acid and ethanol [8] [22].
Ethyl 3-hexenoate exhibits geometric isomerism due to the presence of the carbon-carbon double bond, resulting in two distinct stereoisomeric forms: the (E)-configuration and the (Z)-configuration [9] [10] [11]. The (E)-isomer, also known as the trans configuration, is characterized by the arrangement where the higher priority substituents on each carbon of the double bond are positioned on opposite sides [9] [12]. This geometric arrangement is the predominant form found in commercial preparations and natural sources [3] [5].
The (E)-ethyl 3-hexenoate carries the Chemical Abstracts Service registry number 2396-83-0 and is alternatively designated as ethyl trans-3-hexenoate [3] [6] [10]. In contrast, the (Z)-isomer, corresponding to the cis configuration, features the higher priority groups on the same side of the double bond [11] [12]. This stereoisomer is assigned the Chemical Abstracts Service number 64187-83-3 and may be referred to as ethyl cis-3-hexenoate [11] [13].
Stereoisomer | Chemical Abstracts Service Number | Alternative Names | Configuration |
---|---|---|---|
(E)-Ethyl 3-hexenoate | 2396-83-0 | Ethyl trans-3-hexenoate; Ethyl (3E)-hex-3-enoate | Trans configuration - higher priority groups on opposite sides |
(Z)-Ethyl 3-hexenoate | 64187-83-3 | Ethyl cis-3-hexenoate; Ethyl (3Z)-hex-3-enoate | Cis configuration - higher priority groups on same side |
The stereochemical designation follows the Cahn-Ingold-Prelog priority rules, where the ethyl ester group and the propyl chain represent the higher priority substituents on their respective carbons of the double bond [9] [12]. The geometric isomerism significantly influences the physical and chemical properties of these compounds, with the (E)-isomer typically being more thermodynamically stable than its (Z)-counterpart [10] [11].
Ethyl 3-hexenoate belongs to the family of fatty acid ethyl esters and can be systematically compared with structurally related compounds to understand its unique characteristics [4] [15] [17]. When compared to ethyl hexanoate, the saturated analog, ethyl 3-hexenoate differs by the presence of one carbon-carbon double bond, resulting in a molecular formula difference of two hydrogen atoms [25] [26]. This structural variation leads to a lower molecular weight (142.20 versus 144.21 grams per mole) and distinct physical properties [3] [25].
Comparative analysis with shorter-chain fatty acid ethyl esters reveals systematic trends in molecular structure and properties [14] [27] [30]. Ethyl butanoate, with the molecular formula C₆H₁₂O₂ and molecular weight of 116.16 grams per mole, represents a saturated four-carbon analog [27] [30]. The structural progression from ethyl butanoate to ethyl 3-hexenoate demonstrates the systematic increase in carbon chain length and the introduction of unsaturation [17] [28].
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Chemical Abstracts Service Number | Saturation | Carbon Chain Length |
---|---|---|---|---|---|
Ethyl 3-hexenoate | C₈H₁₄O₂ | 142.20 | 2396-83-0 | Unsaturated (C=C double bond) | 6 |
Ethyl hexanoate | C₈H₁₆O₂ | 144.21 | 123-66-0 | Saturated | 6 |
Ethyl butanoate | C₆H₁₂O₂ | 116.16 | 105-54-4 | Saturated | 4 |
Ethyl pentanoate | C₇H₁₄O₂ | 130.19 | 539-82-2 | Saturated | 5 |
The structural features of ethyl 3-hexenoate position it within the medium-chain fatty acid ester category, distinguishing it from both short-chain and long-chain analogs [15] [28]. The presence of the double bond at the third position creates a unique structural motif that influences both its chemical reactivity and biological activity compared to saturated esters of similar chain length [4] [18].
Ethyl 3-hexenoate is registered under multiple chemical database systems with specific identifiers that facilitate its unambiguous identification across scientific literature and regulatory frameworks [1] [19] [21]. The primary Chemical Abstracts Service registry number 2396-83-0 serves as the universal identifier for the (E)-isomer, while the compound is also recognized under alternative Chemical Abstracts Service numbers depending on the specific stereoisomeric form [3] [22] [23].
The compound is classified under the European Community numbering system with the designations 219-257-7 and 247-798-9, reflecting different registration contexts within European chemical inventories [1] [19] [23]. The United States Food and Drug Administration has assigned the Unique Ingredient Identifier U53D99S694 for regulatory tracking purposes [1] [19] [21]. Additionally, the compound is registered in the Chemical Entities of Biological Interest database under the identifier CHEBI:87560, emphasizing its relevance in biological systems [1] [19].
Identifier Type | Value |
---|---|
Chemical Abstracts Service Registry Number | 2396-83-0 |
International Union of Pure and Applied Chemistry Name | ethyl (E)-hex-3-enoate |
InChI Key | VTSFIPHRNAESED-AATRIKPKSA-N |
SMILES | CCOC(=O)CC=CCC |
Flavor and Extract Manufacturers Association Number | 3342 |
Joint Expert Committee on Food Additives Number | 335 |
Chemical Entities of Biological Interest Identifier | CHEBI:87560 |
European Community Number | 219-257-7 / 247-798-9 |
Unique Ingredient Identifier | U53D99S694 |
Flammable